1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone is a chemical compound that features a unique structure combining a pyrrolidine ring and an azetidine ring
Preparation Methods
The synthesis of 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone can be compared to other compounds with similar structures, such as:
Azetidine derivatives: These compounds share the azetidine ring and exhibit similar reactivity and applications.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are widely studied for their biological activity and synthetic utility.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXFSPNRUFLBFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.